![molecular formula C9H8Cl2FNO B3042959 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide CAS No. 680579-73-1](/img/structure/B3042959.png)
2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide
Overview
Description
“2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide” is a complex organic compound that contains several functional groups. It has two chloro groups, one fluoro group, a benzyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloro, fluoro, benzyl, and acetamide groups would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the chloro groups might make it a good electrophile, while the acetamide group could potentially act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .Scientific Research Applications
Anticoccidial Activity
Compounds structurally related to 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide, such as 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine and 9-(2-chloro-6-fluorobenzyl)-6-dimethylaminopurine, have demonstrated remarkable anticoccidial activity against Eimeria species in poultry, highlighting their potential in veterinary parasitology and pharmaceutical applications for the prevention and treatment of coccidiosis in birds (Matsuno, 1986).
Anti-inflammatory and Analgesic Properties
Another compound, (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide, has been identified as a potent anti-inflammatory and analgesic agent, which does not possess centrally acting muscle relaxant activity. This suggests that structurally similar compounds, including 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide, may hold potential for the development of new anti-inflammatory and analgesic drugs (Musso et al., 2003).
Thrombin Inhibition
Research on 2-(2-Chloro-6-fluorophenyl)acetamides, which share a part of the molecular structure with 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide, has shown these compounds to be potent thrombin inhibitors. Such properties indicate the potential of these compounds in the development of new anticoagulant drugs, which could be beneficial in the treatment and prevention of thrombotic disorders (Lee et al., 2007).
Antimicrobial Activity
A study exploring the potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae demonstrated that the compound possesses significant antibacterial activity. This suggests that compounds like 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide could be explored for their antimicrobial properties, potentially leading to the development of new antibacterial agents (Cordeiro et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c10-4-9(14)13-5-6-7(11)2-1-3-8(6)12/h1-3H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAVLBPWJKMNSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC(=O)CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213652 | |
Record name | 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide | |
CAS RN |
680579-73-1 | |
Record name | 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680579-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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